Heneicosane

Vue d'ensemble

Description

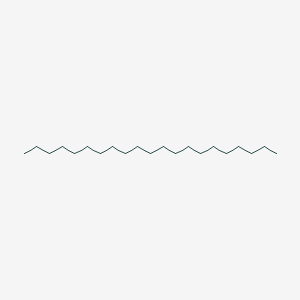

Heneicosane is an organic compound with the formula CH3(CH2)19CH3 . It is a straight-chain, saturated C21 hydrocarbon and appears as a white wax .

Synthesis Analysis

Heneicosane can be synthesized using eco-friendly procedures that promote economic sustainability using conservative interaction settings and non-toxic precursors . An aqueous extract of heneicosane was used as a reducing and stabilizing agent to create bio-augmented silver nanoparticles .

Molecular Structure Analysis

The molecular structure of Heneicosane is represented by the formula C21H44 . The 3D structure can be viewed using Java or Javascript .

Chemical Reactions Analysis

Saturated aliphatic hydrocarbons, such as Heneicosane, may be incompatible with strong oxidizing agents like nitric acid . Charring of the hydrocarbon may occur followed by ignition of unreacted hydrocarbon and other nearby combustibles . In other settings, aliphatic saturated hydrocarbons are mostly unreactive .

Physical And Chemical Properties Analysis

Heneicosane has a molar mass of 296.583 g·mol−1 . It has a density of 0.7919 g mL−1, a melting point of 40.5 °C, and a boiling point of 356.10 °C . Its solubility in water is 2.9×10−11 g/L . The vapor pressure of Heneicosane is 8.73X10-5 mm Hg .

Applications De Recherche Scientifique

Biogenic-Mediated Silver Nanoparticles (Ag NPs)

Heneicosane serves as a reducing and stabilizing agent for creating bio-augmented silver nanoparticles. Researchers have harnessed an eco-friendly approach by utilizing an aqueous extract of heneicosane. The resulting Ag NPs exhibit remarkable properties:

- Photocatalytic Capability : Heneicosane-derived Ag NPs efficiently degrade methylene red dye, making them valuable for wastewater treatment .

ZnO Nanoparticles Synthesis

Heneicosane also finds application in the synthesis of zinc oxide (ZnO) nanoparticles. As a novel, affordable, and ecologically friendly chelating agent, heneicosane contributes to the creation of ZnO NPs with potential applications in various fields .

Environmental Remediation

Given its eco-friendly nature, heneicosane might play a role in eliminating dye pollution from wastewater, benefiting both the environment and the pharmaceutical industry.

Safety and Hazards

Orientations Futures

Heneicosane has been used in the synthesis of silver nanoparticles, which showed powerful antimicrobial activity against a variety of microbial pathogens and substantial anticancer activity in human lung cancer cells (A549) . The synthesized nanoparticles enhanced antibacterial, anticancer, sensing, and photocatalytic capabilities . This suggests that Heneicosane and its synthesized nanoparticles may have potential applications in the pharmaceutical industry and wastewater treatment .

Mécanisme D'action

Target of Action

Heneicosane, a straight chain, saturated C21 hydrocarbon , primarily targets certain species of insects. It is used as a pheromone by the queen or king termites in the species Reticulitermes flavipes . It also attracts mosquitoes in the genus Aedes .

Mode of Action

Heneicosane interacts with its targets by acting as a chemical signal. In termites, it serves as a recognition pheromone, helping the insects identify their queen or king . In mosquitoes, it acts as an oviposition attractant, encouraging female mosquitoes to lay their eggs .

Biochemical Pathways

It is known that the compound is produced in the skin of the larva . It is likely that heneicosane interacts with the olfactory receptors of the target insects, triggering specific behaviors.

Pharmacokinetics

Given its hydrophobic nature and large size, it is likely that heneicosane has low water solubility and may not be readily absorbed or metabolized by biological systems. Its impact on bioavailability would therefore be limited.

Result of Action

The action of heneicosane results in behavioral changes in the target insects. In termites, it facilitates the recognition of the queen or king . In mosquitoes, it influences oviposition behavior, attracting mosquitoes to lay their eggs .

Action Environment

The action of heneicosane can be influenced by environmental factors. For instance, its effectiveness as a mosquito attractant varies with concentration. A 1:100000 fraction in water is the most attractive, but if the concentration is 1:1000, mosquitoes are repelled instead . This suggests that the presence of other substances, the pH of the environment, and the temperature could potentially affect the efficacy and stability of heneicosane.

Propriétés

IUPAC Name |

henicosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H44/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAZRRHPUDJQCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H44 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047097 | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals. (NTP, 1992), Solid; [CAMEO] White crystalline solid; [Alfa Aesar MSDS] Melting point = 40.5 deg C; [Wikipedia] | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14514 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

673.7 °F at 760 mmHg (NTP, 1992), 359 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

113 °C (235 °F) - closed cup | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 2.9X10-8 mg/L at 25 °C (extrapolated), Insoluble in water, Slightly soluble in ethanol; soluble in petroleum ether | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.7917 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.7919 g/cu cm at 20 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.73X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Heneicosane | |

Color/Form |

Crystals from water, White solid | |

CAS RN |

629-94-7 | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Heneicosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-94-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heneicosane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heneicosane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heneicosane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Henicosane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.109 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HENEICOSANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I93S5U5DMP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Heneicosane | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

104.9 °F (NTP, 1992), 40.4 °C | |

| Record name | N-HENEICOSANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20456 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Heneicosane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8351 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The molecular formula of heneicosane is C21H44, and its molecular weight is 296.57 g/mol [, , , ].

A: Yes, various spectroscopic techniques have been used to characterize heneicosane. Studies often utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) to identify and analyze heneicosane in mixtures [, , , , , , , , , , , , ]. Infrared Spectroscopy (IR) is also employed to study its structural characteristics []. Additionally, researchers have used Raman spectroscopy to investigate the structural changes of heneicosane in mixtures at different temperatures [].

A: Studies on binary systems involving heneicosane and other hydrocarbons like pentadecane, docosane, and nonadecane provide insights into their phase behavior, miscibility, and crystal structures [, , , ]. For instance, the heneicosane-docosane binary system exhibits complex phase behavior with multiple solid-solid and solid-liquid biphasic domains [].

A: Heneicosane undergoes phase transitions at specific temperatures. It has a melting point in the range of 39–60 °C, as observed in studies involving micro-nanoencapsulated heneicosane []. The specific melting point can vary slightly depending on the experimental conditions.

A: Heneicosane, often encapsulated within a polymer shell, is being researched for its thermal energy storage capabilities []. This has potential applications in areas like smart textiles and building materials for temperature regulation.

A: Heneicosane plays a role in chemical communication in various organisms. For example, it acts as a queen and king recognition pheromone in the subterranean termite Reticulitermes flavipes [, ].

A: Heneicosane has been identified as a semiochemical, a chemical involved in communication between organisms. In insects, it is found in the cuticular hydrocarbons of various species and plays a role in recognition and behavior [, , , , , , , ]. For example, it acts as an oviposition pheromone, attracting gravid females of the mosquito species Aedes aegypti to lay their eggs [, ].

A: Research indicates that heneicosane might play a role in plant-insect interactions. It has been identified in tomato plant extracts and linked to the attraction of the egg parasitoid Trichogramma chilonis, which could be beneficial in controlling pests like the fruit borer Helicoverpa armigera [].

A: A study focusing on the cuticular wax of Tectona grandis (teak) leaves identified heneicosane as a major component [, ]. The study suggests that the presence of heneicosane in the leaf cuticle could act as a resistance marker against plant pathogens.

A: While there are studies investigating the anticancer activity of extracts containing heneicosane, it is crucial to note that isolating the specific contribution of heneicosane to the observed activity requires further research []. Attributing the anticancer activity solely to heneicosane without further investigation is inaccurate.

A: As a hydrocarbon, heneicosane can persist in the environment. It is found in crude oil, and its release through spills or industrial activities can have detrimental effects on ecosystems [, ]. Biodegradation by microorganisms like Nocardia farcinica is a potential mechanism for heneicosane removal from the environment [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methanol](/img/structure/B133330.png)